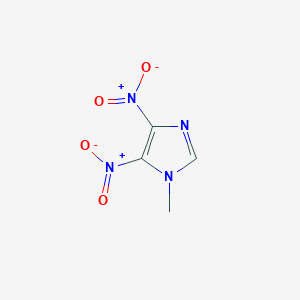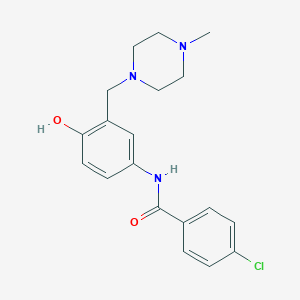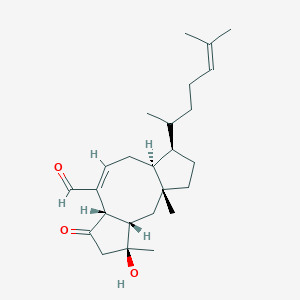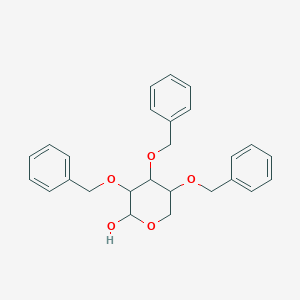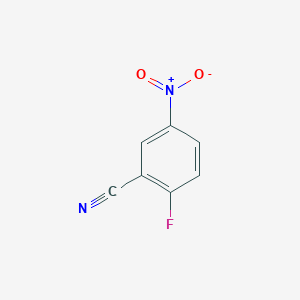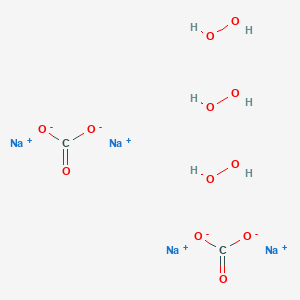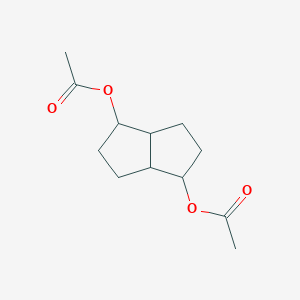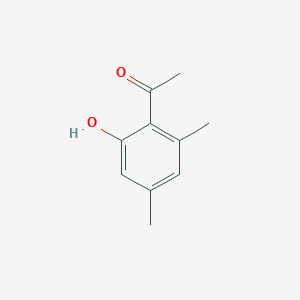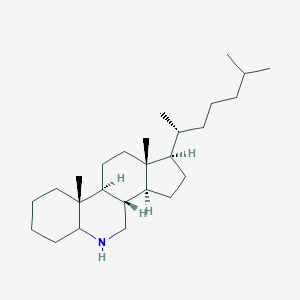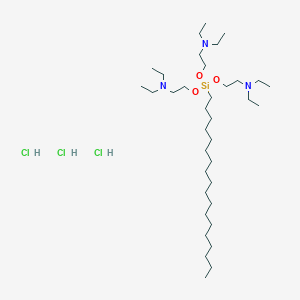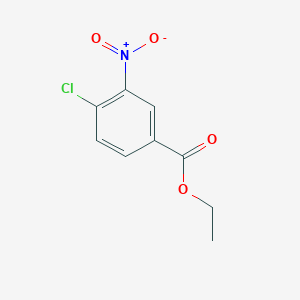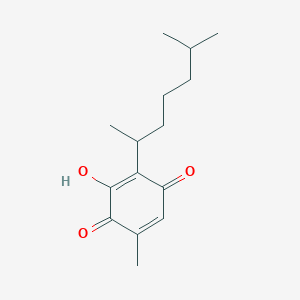
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- (DBH) is a synthetic compound that has been used in scientific research for various purposes. It is a derivative of benzoquinone, which is a widely used organic compound in the chemical industry. DBH has gained attention in recent years due to its potential applications in biomedical research and drug discovery.
作用機序
The mechanism of action of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is not fully understood, but it is believed to involve the redox cycling of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- and its quinone form. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can undergo one-electron reduction to form a semiquinone radical, which can then react with oxygen to form a superoxide radical. This radical can then react with other molecules, leading to the production of reactive oxygen species (ROS) and oxidative stress. However, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also act as an antioxidant by donating electrons to neutralize ROS and prevent oxidative damage.
生化学的および生理学的効果
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been found to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been found to reduce inflammation and oxidative stress, which are both implicated in the development and progression of various diseases. However, the exact biochemical and physiological effects of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- are still being investigated, and further research is needed to fully understand its potential applications.
実験室実験の利点と制限
One advantage of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- in lab experiments is its relatively low cost and ease of synthesis. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is also stable and can be stored for long periods without degradation. However, one limitation of using p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is its potential toxicity, which can vary depending on the concentration and duration of exposure. Therefore, caution should be taken when handling p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, and appropriate safety measures should be implemented.
将来の方向性
There are several future directions for research on p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl-, including investigating its potential applications in drug discovery, exploring its mechanism of action, and optimizing its synthesis method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can also be further investigated for its potential applications in cancer research and neurodegenerative diseases. Additionally, the toxicity and safety of p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- should be further investigated to ensure its safe use in scientific research.
Conclusion
In conclusion, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is a synthetic compound that has gained attention in recent years for its potential applications in biomedical research and drug discovery. It can be synthesized using various methods, with the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride being the most commonly used method. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research and neurodegenerative diseases, but further research is needed to fully understand its potential applications and mechanism of action. While p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has advantages for lab experiments, its potential toxicity should also be considered. Overall, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has the potential to be a valuable tool in scientific research and drug discovery.
合成法
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- can be synthesized using various methods, including the oxidation of 2,5-dimethyl-1,4-benzoquinone with potassium permanganate and the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride. However, the most commonly used method for synthesizing p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- is the reduction of 2,5-dimethyl-1,4-benzoquinone with sodium borohydride in the presence of 1,5-dimethylhexan-3-ol as a solvent and a catalyst.
科学的研究の応用
P-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has been used in scientific research for various purposes, including as a redox mediator, an antioxidant, and a cytotoxic agent. In particular, p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has shown promising results in cancer research, where it has been found to induce apoptosis in cancer cells and inhibit tumor growth. p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- has also been investigated for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, where it has been found to protect neurons from oxidative stress and reduce inflammation.
特性
CAS番号 |
17194-57-9 |
|---|---|
製品名 |
p-Benzoquinone, 2-(1,5-dimethylhexyl)-3-hydroxy-5-methyl- |
分子式 |
C15H22O3 |
分子量 |
250.33 g/mol |
IUPAC名 |
3-hydroxy-5-methyl-2-(6-methylheptan-2-yl)cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C15H22O3/c1-9(2)6-5-7-10(3)13-12(16)8-11(4)14(17)15(13)18/h8-10,18H,5-7H2,1-4H3 |
InChIキー |
LVIYJPUFTCELQM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
正規SMILES |
CC1=CC(=O)C(=C(C1=O)O)C(C)CCCC(C)C |
同義語 |
2-(1,5-Dimethylhexyl)-3-hydroxy-5-methyl-2,5-cyclohexadiene-1,4-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



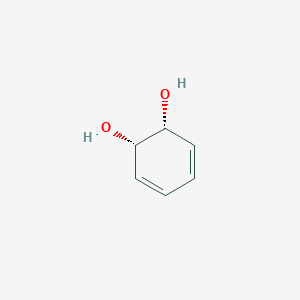
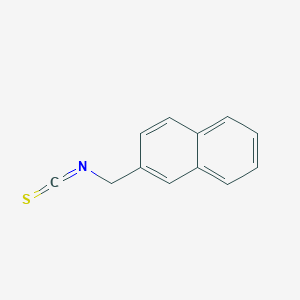
![2-[(E)-2-phenylethenyl]phenol](/img/structure/B100126.png)
